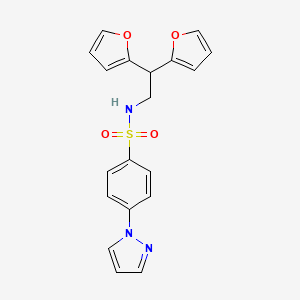
N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of sulfonamide derivatives that have shown potential in various fields of research.
Mécanisme D'action
The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is not fully understood. However, it has been suggested that it works by inhibiting the activity of protein kinases, which play a crucial role in various cellular processes, including cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects:
N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been found to inhibit the activity of protein kinases, which play a crucial role in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide in lab experiments is its potential as an anti-inflammatory agent and a potential drug candidate for the treatment of cancer. It has also been used in the development of biosensors for the detection of heavy metals. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide. One potential direction is to further investigate its potential as an anti-inflammatory agent and a potential drug candidate for the treatment of cancer. Another direction is to explore its potential as an inhibitor of protein kinases and its role in various cellular processes. Additionally, further research could be done on its use in the development of biosensors for the detection of heavy metals.
Méthodes De Synthèse
The synthesis of N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves a multi-step process. The first step involves the reaction of furan-2-carboxylic acid with ethyl bromide in the presence of potassium carbonate to produce 2,2-di(furan-2-yl)ethyl bromide. The second step involves the reaction of 2,2-di(furan-2-yl)ethyl bromide with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride in the presence of triethylamine to produce N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide. The final product is purified by column chromatography.
Applications De Recherche Scientifique
N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide has been used in various scientific research applications. It has shown potential as an anti-inflammatory agent, a potential drug candidate for the treatment of cancer, and as an inhibitor of protein kinases. It has also been used in the development of biosensors for the detection of heavy metals.
Propriétés
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c23-27(24,16-8-6-15(7-9-16)22-11-3-10-20-22)21-14-17(18-4-1-12-25-18)19-5-2-13-26-19/h1-13,17,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJYVIBNFIAONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-di(furan-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

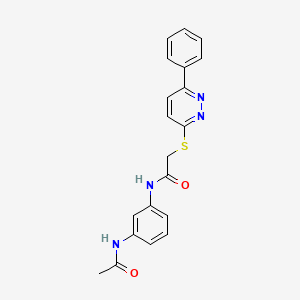
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2976895.png)
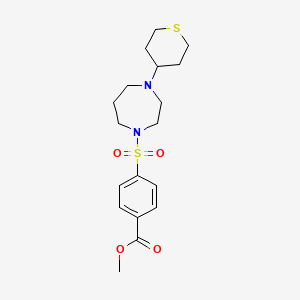
![Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B2976899.png)
![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2976900.png)

![3,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2976902.png)
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one](/img/structure/B2976903.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2976904.png)
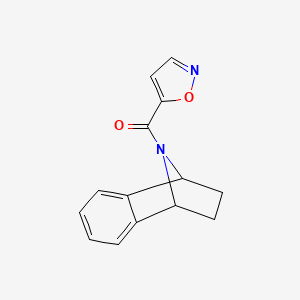
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2976908.png)
![7-(3-morpholin-4-ylpropyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2976910.png)
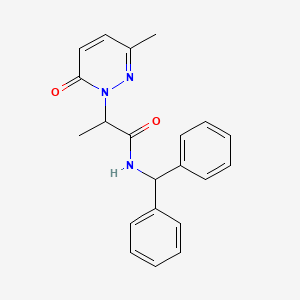
![[2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B2976916.png)